Neomangicol C
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Overview
Description
Neomangicol C is a natural product found in Fusarium with data available.
Scientific Research Applications
Novel Sesterterpenes from Marine Fungus
Neomangicol C, along with its analogs neomangicols A and B, are novel sesterterpenes isolated from the mycelial extract of a marine fungus within the genus Fusarium. These compounds represent a new class of C25 rearranged sesterterpenes. Neomangicols A and B have shown cytotoxicity against HCT-116 human colon carcinoma in vitro. Additionally, neomangicol B inhibits the growth of the Gram-positive bacterium Bacillus subtilus, comparable in potency to the antibiotic gentamycin (Renner, Jensen, & Fenical, 1998).
Biosynthetic Pathway Insights
The marine-derived fungal strain Fusarium equiseti CNC-477 is identified as a prolific producer of rare sesterterpene polyols, including mangicols and neomangicols. Neomangicols exhibit antimicrobial activities, with neomangicols A and B containing additional halogen atoms crucial for bioactivity. Genome sequencing and assembly have revealed candidate biosynthetic clusters responsible for synthesizing these compounds (Bell & Winter, 2015).
Synthetic Approaches
A general approach to synthesize the tetracyclic core of neomangicol natural products has been developed, which facilitates access to the neomangicol family. This method may also provide a biogenetically inspired entry to mangicol natural products (Wood, Pujanauski, & Sarpong, 2009).
Properties
Molecular Formula |
C25H36O5 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(2S,3S,4S)-5-[(2R,3R,4S,6S)-4-hydroxy-3,6,9,12-tetramethyl-3-tetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),8,11,13-tetraenyl]-2-methylpentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C25H36O5/c1-13-6-7-15-20-16(13)8-14(2)17(20)9-23(3)11-19(28)24(4,21(15)23)10-18(27)22(29)25(5,30)12-26/h6-7,18-19,21-22,26-30H,8-12H2,1-5H3/t18-,19-,21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
PEQQQSBBJZXHSY-XUIKZYCZSA-N |
Isomeric SMILES |
CC1=C2C[C@]3(C[C@@H]([C@]([C@H]3C4=C2C(=C(C=C4)C)C1)(C)C[C@@H]([C@@H]([C@](C)(CO)O)O)O)O)C |
Canonical SMILES |
CC1=C2CC3(CC(C(C3C4=C2C(=C(C=C4)C)C1)(C)CC(C(C(C)(CO)O)O)O)O)C |
Synonyms |
neomangicol C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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